1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Overview
Description
The compound “4-(2-Oxoethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . It contains two ester groups attached to the piperidine ring, which could potentially make it a candidate for prodrug design, where the ester groups could be cleaved in vivo to release active substances.
Molecular Structure Analysis
The piperidine ring in the molecule is a six-membered ring with one nitrogen atom, which makes it a heterocyclic compound. The ester groups are likely to be planar due to the double bond character between the carbonyl carbon and the oxygen. The molecule may exist in different conformations due to the flexibility of the piperidine ring .Chemical Reactions Analysis
The compound contains ester groups, which are susceptible to hydrolysis under both acidic and basic conditions. The piperidine nitrogen could potentially be protonated under acidic conditions, or act as a base under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and purity. Generally, esters have higher boiling points than their corresponding carboxylic acids due to their larger size, but lower than alcohols due to the lack of hydrogen bonding .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Biological Active Alkaloids : The compound was utilized in the stereoselective synthesis of various biologically active alkaloids, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Characterization and Antibacterial Activity : Derivatives of the compound were synthesized and characterized, with their crystal structures analyzed. These derivatives showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Chemical Synthesis and Characterization
Preparation of Piperidine-Dicarboxylic Acid Derivatives : The compound served as a synthon for betalaine pigments. Different methods, including catalytic hydrogenation and esterification, were explored for preparing its derivatives (Hermann & Dreiding, 1976).
Enantiopure Synthesis for Alkaloids : It was used for the synthesis of enantiopure piperidine alkaloids, demonstrating its applicability in producing specific enantiomers (Passarella et al., 2009).
Material Science and Organic Chemistry
Chiral Synthesis of Protected Derivatives : The compound facilitated the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, useful in various chemical transformations (Lau et al., 2002).
Generation of Piperidine Derivatives from Serine : It contributed to the asymmetric synthesis of piperidine derivatives from serine, showing its role in creating a range of amines with substituted piperidine units (Acharya & Clive, 2010).
Molecular and Structural Analysis
Molecular Structure Analysis : Studies were conducted to understand the crystal and molecular structure of certain derivatives, aiding in the understanding of their chemical properties (Mamat et al., 2012).
Building Blocks for Bifunctional Ligands : The compound was used in the preparation of bifunctional DTPA-like ligands, showcasing its utility in creating complex molecular structures (Anelli et al., 1999).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to various biological effects . These interactions can result in changes at the cellular level, potentially influencing processes such as cell proliferation, apoptosis, and signal transduction .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to influence a variety of biochemical pathways . These include pathways related to inflammation, viral replication, cancer progression, and various metabolic disorders .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHRVOGDAVPTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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